molecular formula C18H16FN3O2S2 B262028 N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE

Cat. No.: B262028
M. Wt: 389.5 g/mol
InChI Key: PAAZACYJMZHVJK-UHFFFAOYSA-N
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Description

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a fluorobenzyl group, and a methylphenoxy acetamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting intermediate is then reacted with 2-fluorobenzyl chloride to introduce the fluorobenzyl group. Finally, the acetamide moiety is attached through a nucleophilic substitution reaction with 2-methylphenoxyacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and fluorobenzyl group. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide
  • N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide
  • N-{5-[(2-iodobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide

Uniqueness

What sets N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE apart from similar compounds is the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity.

Properties

Molecular Formula

C18H16FN3O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H16FN3O2S2/c1-12-6-2-5-9-15(12)24-10-16(23)20-17-21-22-18(26-17)25-11-13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,20,21,23)

InChI Key

PAAZACYJMZHVJK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F

Origin of Product

United States

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